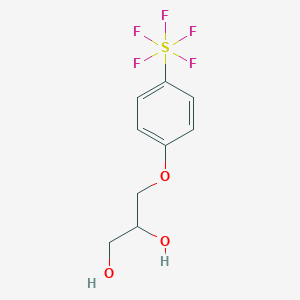

methyl]hydrazinecarbothioamide CAS No. 1256628-05-3](/img/structure/B1424868.png)

2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide

Vue d'ensemble

Description

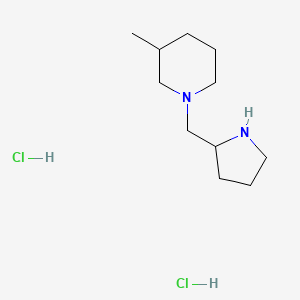

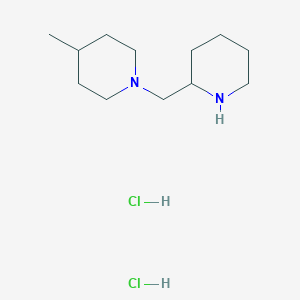

The compound “2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide” is a pyrimidine Schiff base ligand . Pyrimidine-based compounds are of wide interest due to their applications in various areas such as pharmaceutical, agrochemical, and phytosanitary industries . They are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .

Synthesis Analysis

The pyrimidinyl Schiff base was synthesized from 2-amino-4,6-dimethylpyrimidine dissolved in ethanol . This method has been previously reported in the literature for the synthesis of a closely related compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by analytical measurements, spectral (IR, UV-vis, 1 H and 13 C-NMR and MS), and magnetometry . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis

The compound has been used to synthesize heteroleptic divalent metal complexes . These complexes were synthesized from the pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 123.1558 . The compound’s low molar conductivity values in dimethylsulphoxide suggested that they were non-ionic in nature .Applications De Recherche Scientifique

Biochemical and Molecular Insights

Research on related hydrazine compounds, such as 1,2-dimethylhydrazine (DMH), offers insights into the biochemical and molecular mechanisms of colon carcinogenesis in animal models. DMH, a strong DNA alkylating agent, undergoes metabolic reactions to produce carcinogenic effects in the colon by alkylating DNA and initiating carcinogenesis. This understanding aids in evaluating the impact of hydrazine compounds on DNA integrity and carcinogenic processes (Venkatachalam et al., 2020).

Potential Therapeutic Applications

Hydrazine derivatives have demonstrated a range of potential therapeutic applications:

Antitubercular Activity

Some hydrazinecarboxamide derivatives exhibit significant antitubercular activity, suggesting a basis for designing new leads for anti-TB compounds (Asif, 2014).

Cancer Research

Temozolomide, a compound within the same class, shows antitumor activity, underlining the potential for hydrazine derivatives in cancer therapy. Its ability to cross the blood-brain barrier and its application in pediatric brain tumors highlight the versatility of such compounds in medical research (Barone et al., 2006).

Antineoplastic Actions

Hydrazines and hydrazine-containing natural products exhibit antineoplastic actions, which have been explored for cancer chemotherapeutic activity, indicating the broad spectrum of hydrazine derivatives in potential cancer treatments (Tóth, 1996).

Propriétés

IUPAC Name |

[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N7S/c1-4-3-5(2)12-8(11-4)13-6(9)14-15-7(10)16/h3H,1-2H3,(H3,10,15,16)(H3,9,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEZCWVUSHVXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NNC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NNC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

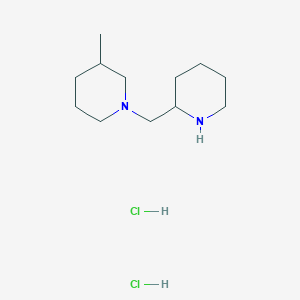

![2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424787.png)

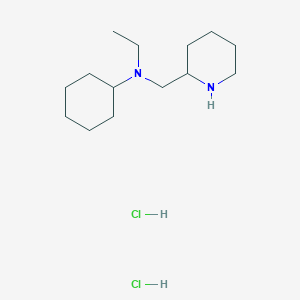

![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)

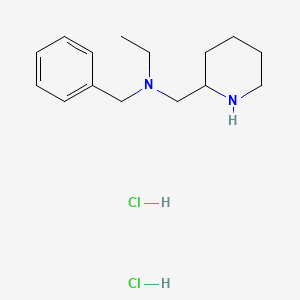

![N-(2-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424799.png)

![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)